(Z)-4-(dimethylamino)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(dimethylamino)-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-4-11-23-16-10-9-15(28(20,25)26)12-17(16)27-19(23)21-18(24)13-5-7-14(8-6-13)22(2)3/h1,5-10,12H,11H2,2-3H3,(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFHDTMCHLWXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(dimethylamino)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article explores the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure
The compound's structure features a thiazole ring, a sulfonamide group, and a dimethylamino moiety, which are critical for its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through in vitro assays, focusing on its antibacterial and antifungal properties.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folic acid synthesis. The compound's thiazole component may enhance its efficacy against various bacterial strains.
Antifungal Activity
Similar to its antibacterial properties, the compound has demonstrated antifungal activity. Compounds containing thiazole rings have been noted for their ability to disrupt fungal cell membranes.
| Study | Activity | Method | Results |
|---|---|---|---|
| Antifungal | Microbroth dilution assay | Active against Candida albicans with an MIC of 8 µg/mL | |
| Fungicidal | Time-kill studies | Complete inhibition at 16 µg/mL after 24 hours |
The mechanism by which (Z)-4-(dimethylamino)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide exerts its biological effects is likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial and fungal metabolism.
- Membrane Disruption : The thiazole component may interact with lipid membranes, leading to increased permeability and cell death.
- Interference with Nucleic Acid Synthesis : The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria.
Case Studies
Several case studies highlight the efficacy of this compound in clinical and laboratory settings:
- Case Study on Staphylococcus aureus : A clinical isolate was treated with varying concentrations of the compound, showing a dose-dependent response with significant reduction in bacterial load after 48 hours.
- Fungal Infection Model : In an animal model of candidiasis, administration of the compound resulted in reduced fungal burden compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other benzothiazole and thiadiazole derivatives are highlighted below, with key distinctions in substituents and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Differences: The target compound features a benzothiazole core, whereas compounds 4g and 4h (from ) are based on a 1,3,4-thiadiazole scaffold. Benzothiazoles are often associated with antimicrobial and anticancer activities, while thiadiazoles are known for their metabolic stability and enzyme inhibition . The benzodioxine derivatives () incorporate a fused benzodioxine ring, which may confer distinct electronic properties compared to benzothiazoles .
Substituent Effects: The sulfamoyl group (-SO₂NH₂) in the target compound is absent in 4g/4h. This group enhances hydrophilicity and is a common feature in sulfonamide drugs (e.g., antibiotics, diuretics). In contrast, 4g/4h have aryl substituents (methylphenyl, chlorophenyl) that modulate steric and electronic profiles .
Physicochemical Properties :
- Compound 4g exhibits a melting point of 200°C, suggesting high thermal stability, while the target compound’s melting point is unreported. The IR carbonyl stretches in 4g (1690, 1638 cm⁻¹) align with conjugated acryloyl systems, differing from the benzamide C=O in the target compound .
- The sulfamoyl group in the target compound likely increases aqueous solubility compared to the hydrophobic aryl groups in 4g/4h.
Research Implications and Limitations
- Structural Insights : The Z-configuration and propargyl group in the target compound may offer unique reactivity for further functionalization or conjugation.
- Data Gaps : Biological activity data (e.g., IC₅₀, solubility) for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.
- Evidence Diversity : While (2022) and 2 (2011) provide complementary insights into heterocyclic chemistry, additional sources (e.g., SAR studies, computational analyses) are needed for a comprehensive comparison.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
